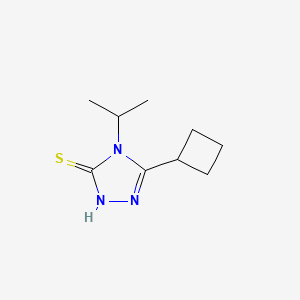

5-Cyclobutyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

Description

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

3-cyclobutyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C9H15N3S/c1-6(2)12-8(7-4-3-5-7)10-11-9(12)13/h6-7H,3-5H2,1-2H3,(H,11,13) |

InChI Key |

TVASHBXIEMLPCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with isopropyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-Cyclobutyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole-3-thiol Derivatives

Substituent Effects on Physicochemical Properties

The substituents at positions 4 and 5 of the triazole ring significantly impact molecular properties. A comparison of key analogs is provided below:

*†Estimated based on structural analogs.

- Cyclobutyl vs. This may lower binding affinity to aromatic-rich enzyme pockets but improve solubility in nonpolar environments.

- Isopropyl vs. Amino Groups: The isopropyl substituent at position 4 enhances hydrophobicity (XLogP3 ~1.8) relative to amino-substituted analogs (XLogP3 ~1.2), which could affect membrane permeability in biological systems .

Biological Activity

5-Cyclobutyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a thiol derivative of the triazole class, characterized by a unique cyclobutyl and isopropyl substituents. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses.

The compound's structure includes a triazole ring with a thiol group, which contributes to its reactivity and biological interactions. The presence of the cyclobutyl and isopropyl groups may influence its steric and electronic properties, potentially affecting its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study on related compounds demonstrated that at a concentration of 125 µg/mL, various synthesized derivatives showed activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . This suggests that this compound may possess similar antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. In vitro studies have shown that compounds containing the triazole moiety can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated significant activity against colorectal cancer cell lines (HT-29), indicating the potential for further development as anticancer agents . The mechanism may involve interaction with specific molecular targets implicated in cancer progression.

The biological activity of this compound is hypothesized to involve:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their functions.

- Receptor Interaction : The triazole ring may interact with biological receptors, modulating their activities and influencing cellular pathways involved in disease processes.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological efficacy of triazole derivatives. Variations in substituents on the thiol group and the triazole ring can significantly affect antimicrobial and anticancer activities. For example:

- The introduction of different alkyl or aryl groups can enhance potency or selectivity towards specific targets.

- Studies have shown that modifications on the sulfur atom did not significantly alter antimicrobial activity but could affect other biological properties .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Propan-2-YL)-4H-1,2,4-triazole-3-thiol | Lacks cyclobutyl group | Moderate antimicrobial properties |

| 5-Cyclobutyl-4H-1,2,4-triazole-3-thiol | Lacks isopropyl group | Lower activity compared to parent compound |

| 5-Cyclobutyl-4-(methyl)-4H-1,2,4-triazole-3-thiol | Contains methyl instead of isopropyl | Varies in reactivity and potential efficacy |

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

- Antimicrobial Screening : A study synthesized various S-substituted derivatives showing promising results against multiple bacterial strains .

- Cytotoxicity Assessments : Investigations into the cytotoxic effects on human cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-cyclobutyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of triazole-thiol derivatives typically involves cyclocondensation of thiocarbazides or alkylation of precursor triazoles. For example, analogous compounds are synthesized via alkylation of 1,2,4-triazole-3-thiols with appropriate halides, followed by recrystallization from ethanol to improve purity . Key factors include solvent choice (e.g., acetone or ethanol), temperature control (room temperature vs. reflux), and stoichiometric ratios of reactants. Impurities often arise from incomplete alkylation or side reactions, which can be mitigated by optimizing reaction time and using excess alkylating agents .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- Elemental analysis to confirm empirical formula.

- ¹H-NMR spectroscopy to verify substitution patterns (e.g., cyclobutyl and isopropyl groups) .

- LC-MS for molecular weight confirmation and detection of byproducts .

- Recrystallization (e.g., from ethanol) to achieve >95% purity, with melting point analysis as a preliminary purity check .

Q. What experimental protocols are suitable for assessing antiradical activity in vitro?

- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used:

Prepare an ethanolic DPPH solution (0.1 mM, λmax = 517 nm).

Incubate with the test compound at varying concentrations (10–100 µM) for 30 minutes in the dark.

Measure absorbance reduction at 517 nm; calculate IC50 values relative to controls like ascorbic acid .

- Note : Solvent choice (ethanol vs. DMSO) and incubation time must be standardized to avoid artifacts .

Advanced Research Questions

Q. How can structural modifications at the 4-position influence biological activity, and how should researchers analyze "structure-effect" relationships?

- Methodological Answer : Substituents at the 4-position (e.g., amino, alkyl, or aryl groups) modulate electronic and steric properties, affecting reactivity and binding. For example:

- Adding a 4-fluorobenzylidene group reduces antiradical activity by ~15% due to electron-withdrawing effects .

- Hydrophobic substituents (e.g., adamantane) may enhance membrane permeability, assessed via logP calculations and cellular uptake studies .

- Strategy : Use comparative bioassays (e.g., antimicrobial, antioxidant) paired with DFT calculations to correlate substituent properties (Hammett constants, π-π interactions) with activity trends .

Q. What computational approaches predict pharmacokinetic properties and target binding affinity for this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or PreADMET calculate bioavailability, blood-brain barrier permeability, and CYP450 interactions based on molecular descriptors (e.g., topological polar surface area) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 for antifungal studies). Validate docking poses with MD simulations (GROMACS) .

- Limitation : Over-reliance on in silico predictions requires experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : X-ray crystallography (using SHELXL ) provides precise 3D structural data to identify conformational isomers or polymorphs that may explain divergent bioactivity. For example:

- A "twisted" triazole ring conformation may reduce steric hindrance, enhancing enzyme binding.

- Workflow : Refine crystal structures to <0.8 Å resolution; compare bond angles/torsions with inactive analogs to identify critical geometry-activity relationships .

Q. What challenges arise in synthesizing S-alkyl derivatives, and how can they be addressed?

- Methodological Answer :

- Challenge : Competing N-alkylation or oxidation to disulfides during S-alkylation .

- Solutions :

- Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance alkylation efficiency.

- Protect thiol groups with trityl chloride before alkylation, followed by deprotection with TFA .

- Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) to isolate intermediates .

Q. How does the compound interact with transition metals, and what applications emerge from these complexes?

- Methodological Answer : The thiol group coordinates with metals (Ni(II), Cu(II), Zn(II)) via S and N donors, forming octahedral or square-planar complexes. Applications include:

- Catalysis : Cu(II) complexes may mimic SOD (superoxide dismutase) activity, tested via NBT reduction assays .

- Materials Science : Zn(II) complexes exhibit luminescence properties, characterized by fluorescence spectroscopy (λex = 365 nm) .

- Synthesis : React the ligand with metal salts (e.g., CuCl2·2H2O) in ethanol/water (1:1) under nitrogen; characterize by FTIR (νS–M ~450 cm⁻¹) and UV-Vis (d-d transitions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in antiradical activity data between similar triazole-thiol derivatives?

- Methodological Answer :

Replicate assays under standardized conditions (e.g., DPPH concentration, solvent purity).

Cross-validate with alternative assays (ABTS, ORAC) to rule out method-specific artifacts .

Analyze crystallographic data to confirm if structural variations (e.g., tautomerism) explain discrepancies .

Use QSAR models to identify outliers and refine activity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.